3-Hydroxyoctanoic acid
Overview
Description
3-Hydroxyoctanoic acid is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants. It is the primary endogenous agonist of hydroxycarboxylic acid receptor 3, a G protein-coupled receptor protein encoded by the human gene HCAR3
Mechanism of Action
Target of Action
3-Hydroxyoctanoic acid is the primary endogenous agonist of the Hydroxycarboxylic Acid Receptor 3 (HCA3) . HCA3 is a G protein-coupled receptor protein encoded by the human gene HCAR3 .
Mode of Action
As an agonist, this compound binds to HCA3, leading to the activation of this receptor . This interaction triggers a cascade of intracellular events, including the modulation of cAMP and Ca2+ second messenger signals via Gi/o-type G proteins .
Biochemical Pathways
The activation of HCA3 by this compound impacts several biochemical pathways. In adipocytes, Gi signalling inhibits adenylyl cyclase enzymatic activity to lower cAMP levels and suppress lipolysis . In immune cells, HCA3 activation is thought to increase intracellular Ca2+ levels .
Pharmacokinetics
It is known that this compound is naturally produced in humans, other animals, and plants .
Result of Action
The activation of HCA3 by this compound has several effects at the molecular and cellular levels. In adipocytes, it prevents lipolysis . In immune cells, it may have an immunosuppressant effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its levels in human plasma can increase in response to a ketogenic diet . Additionally, its plasma levels were found to increase 3.41-fold in human male runners exhausted on a treadmill and in a mouse model of autism spectrum disorder (ASD) fed a high-glycemic diet .
Biochemical Analysis
Biochemical Properties
3-Hydroxyoctanoic acid plays a significant role in biochemical reactions. It is an agonist of the orphan receptor GPR109B, increasing intracellular calcium in human neutrophils endogenously expressing GPR109B . It also prevents lipolysis in human adipocytes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating intracellular calcium levels in human neutrophils . It also negatively regulates lipolysis in adipocytes, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an agonist of the orphan receptor GPR109B, leading to an increase in intracellular calcium in human neutrophils .
Temporal Effects in Laboratory Settings
It is known that its agonism of HCA 3 in adipocytes serves to counteract cAMP-stimulating metabolic hormone signals mediated by the G s -coupled β 2 -adrenergic receptor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Due to the lack of suitable animal models, it has been difficult to clearly establish its biological function and therapeutic relevance .
Metabolic Pathways
This compound is involved in the β-oxidation metabolic pathway. Under conditions such as fasting and in diseases such as diabetic ketoacidosis, β-oxidation degrades free fatty acids to acetyl-CoA to produce ATP via the citric acid cycle .
Transport and Distribution
It is known that it acts as an agonist of HCA 3, a G protein-coupled receptor protein, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It is known that it acts as an agonist of HCA 3, a G protein-coupled receptor protein, suggesting that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanoic acid can be synthesized starting from the bacterial polymer polyhydroxyalkanoate. The process involves the hydrolysis of polyhydroxyalkanoate to yield this compound . The reaction conditions typically include the use of acidic or basic hydrolysis, followed by purification steps such as extraction and drying.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Bacteria such as Pseudomonas putida are used to produce polyhydroxyalkanoates, which are then hydrolyzed to obtain this compound . This method is advantageous due to its sustainability and use of renewable resources.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxooctanoic acid.
Reduction: Reduction of this compound can yield octanoic acid.
Esterification: It can react with alcohols to form esters, such as methyl or benzyl esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically employed.
Major Products:
Oxidation: 3-Oxooctanoic acid.
Reduction: Octanoic acid.
Esterification: Methyl 3-hydroxyoctanoate, benzyl 3-hydroxyoctanoate.
Scientific Research Applications
3-Hydroxyoctanoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
- 3-Hydroxybutyric acid
- 3-Hydroxyhexanoic acid
- 3-Hydroxydecanoic acid
Comparison: 3-Hydroxyoctanoic acid is unique due to its specific interaction with hydroxycarboxylic acid receptor 3, which is not shared by all similar compounds . While other beta-hydroxy acids like 3-hydroxybutyric acid and 3-hydroxyhexanoic acid also play roles in metabolic processes, this compound’s specific receptor interaction and signaling pathways make it distinct .
Properties
IUPAC Name |
3-hydroxyoctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLAKGOSZHTPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-38-3 | |
Record name | Poly(3-Hydroxyoctanoic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00864487 | |
Record name | 3-Hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-27-4, 120659-38-3 | |
Record name | 3-Hydroxyoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyoctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(3-hydroxyoctanoic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyoctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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